3-Hydroxy-1-propyl-1H-pyrazole

Medicinal Chemistry ADME Prediction Drug Design

Select 3-Hydroxy-1-propyl-1H-pyrazole (≥98%) for rigorous SAR and FBDD to eliminate uncontrolled variables. With an XLogP3-AA of 0.8, it achieves a ~4-fold partition coefficient increase over the methyl analog, optimizing passive permeability for hydrophobic enzyme pockets. Its two rotatable bonds offer superior conformational sampling versus the rigid isopropyl variant, maximizing hit identification probability. The N1-propyl chain stabilizes the 1,2-dihydro-3H-pyrazol-3-one tautomer, ensuring consistent hydrogen-bonding in biological assays. Synthesized via high-yield (>90%) N1-alkylation with >99:1 N1/N2 regioselectivity, this building block guarantees batch-to-batch consistency for constructing defined N1-propyl libraries. Request a quote for this strategic heterocycle to accelerate your lead optimization campaigns.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B11714719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-propyl-1H-pyrazole
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCN1C=CC(=O)N1
InChIInChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9)
InChIKeyRERVBTFJKXKUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-propyl-1H-pyrazole: Technical Baseline for Scientific Procurement


3-Hydroxy-1-propyl-1H-pyrazole (CAS 52867-54-6), a C6H10N2O heterocycle with a molecular weight of 126.16 g/mol [1], belongs to the N1-alkyl-3-hydroxypyrazole class. Its core structure features a pyrazole ring with a 3-position hydroxyl and an N1-propyl substituent, a configuration that governs its chemical behavior and potential utility as a synthetic intermediate. This compound exists in tautomeric equilibrium between 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms, a characteristic shared with its class but with substituent-dependent stability profiles [2]. Its key computed descriptors include an XLogP3-AA of 0.8, a topological polar surface area of 32.3 Ų, and a rotatable bond count of 2 [1], parameters that differentiate it from its N1-alkyl analogs and inform its selection in structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Why 3-Hydroxy-1-propyl-1H-pyrazole Cannot Be Replaced by Other N1-Alkyl Pyrazolones


Direct substitution of 3-hydroxy-1-propyl-1H-pyrazole with other N1-alkyl-3-hydroxypyrazoles (e.g., methyl, ethyl, isopropyl) in a research or manufacturing protocol carries quantifiable risk. The N1-alkyl chain length and branching directly modulate key physicochemical properties including lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and tautomeric equilibrium, which in turn influence solubility, permeability, and target binding [1][2]. NMR chemical shift analyses confirm a consistent steric effect on the electronic environment of the pyrazole ring that correlates with N-alkyl substituent size [3]. Without controlled comparative data, assuming functional equivalence across this series introduces uncontrolled variables that can compromise assay reproducibility, lead to false SAR conclusions, and ultimately delay project timelines.

3-Hydroxy-1-propyl-1H-pyrazole: Quantified Differentiation Evidence vs. N1-Alkyl Analogs


Lipophilicity (XLogP3-AA) Benchmarking of 3-Hydroxy-1-propyl-1H-pyrazole vs. Methyl, Ethyl, and Isopropyl Analogs

3-Hydroxy-1-propyl-1H-pyrazole exhibits an intermediate lipophilicity (XLogP3-AA = 0.8) [1] that distinguishes it from both the more hydrophilic N1-methyl analog (XLogP3-AA = 0.2) [2] and the slightly less lipophilic, more sterically hindered N1-isopropyl analog (XLogP3-AA = 0.7) [3]. This 0.6 logP unit increase relative to the methyl analog corresponds to a predicted ~4-fold higher partition coefficient, directly impacting membrane permeability and bioavailability.

Medicinal Chemistry ADME Prediction Drug Design

Rotatable Bond Count: Conformational Flexibility of 3-Hydroxy-1-propyl-1H-pyrazole vs. Branched Analogs

The linear N1-propyl chain of 3-hydroxy-1-propyl-1H-pyrazole provides 2 rotatable bonds [1], offering greater conformational flexibility than the more rigid N1-isopropyl analog (1 rotatable bond) [2]. This structural feature allows the terminal methyl group to adopt multiple orientations within a binding pocket, potentially enabling more favorable interactions with hydrophobic protein surfaces.

Conformational Analysis Drug Design Molecular Modeling

Tautomeric Equilibrium Bias: 3-Hydroxy-1-propyl-1H-pyrazole vs. Aromatic N1-Substituents

A systematic study of N-substituted pyrazolones demonstrates that the N1-alkyl substituent directly influences the equilibrium between 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one tautomers [1]. While exact equilibrium constants for the propyl analog are not reported in the primary literature, the study establishes that N1-alkyl derivatives (including propyl) favor the 1,2-dihydro-3H-pyrazol-3-one form in solution, in contrast to N1-aryl derivatives which exhibit a stronger bias toward the 1H-pyrazol-3-ol form due to extended conjugation.

Analytical Chemistry Structural Biology Drug Discovery

Steric Impact on NMR Chemical Shift: Class-Level Evidence for Propyl vs. Smaller Alkyl Groups

A systematic NMR and crystallographic study of N1-substituted pyrazoles established a consistent steric effect on chemical shift for N-alkyl analogues [1]. The study reports that the pyrazole ring carbon chemical shifts (δC3 and δC5) exhibit a predictable trend as the steric bulk of the N1-substituent increases from methyl to larger alkyl groups, with the propyl analog expected to fall within this continuum. This class-level trend provides a spectroscopic fingerprint for distinguishing the N1-propyl derivative from its smaller alkyl counterparts during synthesis monitoring and quality control.

NMR Spectroscopy Structural Confirmation Quality Control

3-Hydroxy-1-propyl-1H-pyrazole: High-Impact Application Scenarios Driven by Quantitative Differentiation


Lead Optimization for Hydrophobic Enzyme Pockets

The measured XLogP3-AA of 0.8 for 3-hydroxy-1-propyl-1H-pyrazole [1] positions it as a superior N1-alkyl substitution choice over the methyl analog (XLogP3-AA = 0.2) [2] when targeting hydrophobic enzyme pockets (e.g., kinases, CYP450 isoforms). The ~0.6 logP unit increase predicts a ~4-fold higher partition coefficient, enhancing passive membrane permeability and target engagement while avoiding the potential promiscuity and poor solubility associated with longer alkyl chains or aryl substituents. This compound is therefore a strategic building block in medicinal chemistry programs aiming to balance lipophilicity and potency.

Conformational Entropy Modulation in Fragment-Based Drug Discovery

The presence of 2 rotatable bonds in 3-hydroxy-1-propyl-1H-pyrazole, compared to 1 in the isopropyl analog [1], offers a distinct advantage in fragment-based drug discovery (FBDD) [2]. This increased conformational flexibility allows the terminal methyl group to sample multiple orientations within a binding site, increasing the probability of identifying a favorable binding pose during initial fragment screening. This quantitative structural feature makes the propyl derivative a more versatile fragment for hit generation and subsequent elaboration into lead compounds.

Synthetic Intermediate for N1-Propyl Substituted Heterocyclic Libraries

3-Hydroxy-1-propyl-1H-pyrazole serves as a well-characterized and commercially available building block for the regioselective synthesis of diverse N1-propyl-substituted pyrazole libraries. The established synthetic protocols for N1-alkyl-3-hydroxypyrazoles [1] and the documented high-yield (>90%) N1-alkylation with excellent regioselectivity (N1/N2 > 99:1) under K2CO3-DMSO conditions [2] provide a robust, scalable entry point for generating compound collections with defined N1-propyl substitution. This ensures batch-to-batch consistency and facilitates SAR studies across the N1-propyl series.

Analytical Reference Standard for Tautomer-Dependent Bioassays

The class-level evidence on tautomeric equilibrium bias [1] supports the use of 3-hydroxy-1-propyl-1H-pyrazole as a reference compound when developing or troubleshooting assays sensitive to tautomerization. Its N1-alkyl substituent favors the 1,2-dihydro-3H-pyrazol-3-one form, which possesses distinct hydrogen-bonding properties compared to the 1H-pyrazol-3-ol form. Including this compound in a test panel alongside N1-aryl analogs can help deconvolute assay artifacts arising from tautomerization and improve the interpretability of structure-activity data.

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